molecular formula C16H16N2O3 B3900160 (Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO 4-METHYLBENZOATE

(Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO 4-METHYLBENZOATE

Cat. No.: B3900160
M. Wt: 284.31 g/mol
InChI Key: WGVGXWVZQGDKNC-UHFFFAOYSA-N
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Description

(Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO 4-METHYLBENZOATE is a chemical compound that belongs to the class of Schiff bases Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds

Properties

IUPAC Name

[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-11-3-5-13(6-4-11)16(19)21-18-15(17)12-7-9-14(20-2)10-8-12/h3-10H,1-2H3,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGVGXWVZQGDKNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)ON=C(C2=CC=C(C=C2)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)O/N=C(/C2=CC=C(C=C2)OC)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO 4-METHYLBENZOATE typically involves the reaction of 4-methoxybenzaldehyde with 4-aminobenzoic acid under acidic or basic conditions. The reaction proceeds via the formation of an imine intermediate, which is then reduced to form the final product. Common reducing agents used in this process include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO 4-METHYLBENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as NaBH4 or LiAlH4 to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, H2O2, and other oxidizing agents.

    Reduction: NaBH4, LiAlH4, and other reducing agents.

    Substitution: Various nucleophiles like halides, amines, and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO 4-METHYLBENZOATE is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the preparation of various derivatives and functionalized compounds .

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new pharmaceuticals and therapeutic agents .

Medicine

In medicine, the compound is investigated for its potential use in drug development. Its unique structure allows it to interact with specific biological targets, making it a candidate for the treatment of various diseases .

Industry

In the industrial sector, (Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO 4-METHYLBENZOATE is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it valuable in various manufacturing processes .

Mechanism of Action

The mechanism of action of (Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO 4-METHYLBENZOATE involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 2-[(4-chlorophenyl)aminomethyl]-6-methoxyphenol
  • 2-[(4-methoxyanilino)methyl]phenol
  • 2-(anilinomethyl)phenol

Uniqueness

(Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO 4-METHYLBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl and methylbenzoate groups provide a balance of hydrophilic and hydrophobic characteristics, making it suitable for various applications in different fields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO 4-METHYLBENZOATE
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(Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO 4-METHYLBENZOATE

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